molecular formula C12H16O2 B1369357 4-(4-Ethoxyphenyl)butan-2-one

4-(4-Ethoxyphenyl)butan-2-one

Cat. No.: B1369357
M. Wt: 192.25 g/mol
InChI Key: OGXUKJAPIAJNMR-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)butan-2-one is a ketone derivative with a phenyl ring substituted by an ethoxy group at the para position. It is widely used in industrial applications, including as a flavoring agent (e.g., raspberry scent), a melanogenesis inhibitor in cosmetics, and a precursor in fine chemical synthesis . Its synthesis often involves catalytic methods, such as the one-pot tandem dehydrogenation-aldol condensation-hydrogenation process using AuPd nanoalloy catalysts . Additionally, it is regulated under chemical group 21 (CG21) as a feed additive for animal species .

Properties

IUPAC Name

4-(4-ethoxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUKJAPIAJNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the alkylation of 4-ethoxyacetophenone with a suitable alkylating agent, such as butyl bromide, in the presence of a strong base like potassium tert-butoxide. This reaction is usually performed in an aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with a different alkyl or aryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in DMSO.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxyphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)butan-2-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Hydroxyphenyl)butan-2-one

  • Structural Difference : Hydroxyl (-OH) substituent instead of ethoxy (-OCH₂CH₃).
  • Applications : Used in fragrances and feed additives .
  • Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems compared to the ethoxy analog .
  • Synthesis : Often derived via demethylation or hydroxylation of methoxy/ethoxy precursors.

4-(Phenylsulfanyl)butan-2-one

  • Structural Difference : Phenylsulfanyl (-SPh) group replaces ethoxy.
  • Applications : Potent tyrosinase inhibitor for skin whitening; outperforms arbutin and 1-phenyl-2-thiourea (PTU) in melanin suppression .
  • Safety: Low cytotoxicity in B16-F10 melanoma cells and zebrafish models, making it suitable for cosmeceuticals .
  • Mechanism: Acts as a non-competitive inhibitor of tyrosinase, reducing melanosome maturation and MITF/Trp-1/Trp-2 protein expression .

4-(4-Methoxyphenyl)butan-2-one

  • Structural Difference : Methoxy (-OCH₃) substituent instead of ethoxy.
  • Applications : Flavoring agent and intermediate in raspberry fragrance synthesis .
  • Synthesis : Produced via AuPd-catalyzed cascade reactions from 4-methoxybenzyl alcohol and acetone .
  • Electronic Effects : The smaller methoxy group may slightly alter lipophilicity and catalytic reaction kinetics compared to the ethoxy derivative .

4-(4-Fluorophenyl)butan-2-one

  • Structural Difference : Fluorine (-F) substituent at the para position.
  • Applications : Reagent in agrochemical and heterocyclic compound synthesis; inhibits acetylcholinesterase and tyrosinase .
  • Properties : Fluorine’s electronegativity enhances enzyme binding affinity but reduces solubility compared to ethoxy analogs .

Comparative Data Table

Compound Substituent Key Applications Biological Activity Toxicity/Safety Synthesis Method
4-(4-Ethoxyphenyl)butan-2-one -OCH₂CH₃ Flavoring, feed additive, melanin inhibitor Melanogenesis suppression Regulated under CG21 for feed additives AuPd-catalyzed cascade reactions
4-(4-Hydroxyphenyl)butan-2-one -OH Fragrances, feed additives N/A IFRA-regulated concentrations Demethylation of methoxy precursors
4-(Phenylsulfanyl)butan-2-one -SPh Cosmeceuticals (skin whitening) Tyrosinase inhibition (IC₅₀ < arbutin) Low cytotoxicity (B16-F10 cells, zebrafish) Marine natural product derivatives
4-(4-Methoxyphenyl)butan-2-one -OCH₃ Flavoring (raspberry scent) N/A Generally recognized as safe (GRAS) Catalytic aldol condensation
4-(4-Fluorophenyl)butan-2-one -F Agrochemical synthesis Acetylcholinesterase/tyrosinase inhibition Limited data Halogenation of phenyl precursors

Key Research Findings

  • Catalytic Synthesis : this compound is efficiently synthesized via multifunctional AuPd catalysts, highlighting its industrial scalability .
  • Safety Profiles : Ethoxy and methoxy derivatives are preferred in food and feed applications due to established regulatory approvals, whereas phenylsulfanyl analogs excel in cosmeceuticals with proven safety .
  • Biological Efficacy : Sulfur-containing derivatives (e.g., phenylsulfanyl) exhibit superior tyrosinase inhibition compared to oxygenated analogs, likely due to enhanced electron-withdrawing effects .

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